Ethyl 4-(1-methylpiperidin-4-yl)benzoate
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Overview
Description
Ethyl 4-(1-methylpiperidin-4-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-methylpiperidin-4-yl)benzoate typically involves the esterification of 4-(1-methylpiperidin-4-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-methylpiperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-(1-methylpiperidin-4-yl)benzoic acid.
Reduction: 4-(1-methylpiperidin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(1-methylpiperidin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-methylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperidin-1-yl)benzoate
- Methyl 4-(piperidin-4-yl)benzoate hydrochloride
- 1-Methyl-4-piperidinyl benzoate hydrochloride
Uniqueness
Ethyl 4-(1-methylpiperidin-4-yl)benzoate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 4-(1-methylpiperidin-4-yl)benzoate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)14-6-4-12(5-7-14)13-8-10-16(2)11-9-13/h4-7,13H,3,8-11H2,1-2H3 |
InChI Key |
NYNUJOZXYKROBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCN(CC2)C |
Origin of Product |
United States |
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